molecular formula C9H9N3O2 B1633204 methyl 6-amino-1H-indazole-1-carboxylate

methyl 6-amino-1H-indazole-1-carboxylate

Cat. No.: B1633204
M. Wt: 191.19 g/mol
InChI Key: OUTMWJMXIGYKLH-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at position 6 and a methyl ester at position 1 (Figure 1). Its molecular formula is C₉H₈N₃O₂, with a molecular weight of 191.19 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules.

Nitration of 1H-indazole followed by selective reduction and esterification.

Alkylation of 6-nitro-1H-indazole with methyl iodide, followed by catalytic hydrogenation (as seen in the synthesis of AMI, a related indazole derivative) .

Carbamate protection strategies, similar to the synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate (using methyl chloroformate instead of tert-butyl reagents) .

Key properties inferred from structurally similar compounds include a predicted density of ~1.4 g/cm³, a boiling point of ~408°C, and a pKa of ~12.95, reflecting its basic amino group .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-aminoindazole-1-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11-12/h2-5H,10H2,1H3

InChI Key

OUTMWJMXIGYKLH-UHFFFAOYSA-N

SMILES

COC(=O)N1C2=C(C=CC(=C2)N)C=N1

Canonical SMILES

COC(=O)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s reactivity, solubility, and biological activity are influenced by the positions of substituents and the nature of the ester group. Below is a comparative analysis with key analogs:

Table 1: Comparison of Methyl 6-amino-1H-indazole-1-carboxylate and Analogous Derivatives
Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity Key Differences/Applications
This compound Not Provided 1-COOMe, 6-NH₂ C₉H₈N₃O₂ 191.19 ~95–98%* Target compound; inferred lab use as intermediate.
Methyl 6-amino-1H-indazole-4-carboxylate 885518-56-9 4-COOMe, 6-NH₂ C₉H₈N₃O₂ 191.19 95% Higher steric hindrance at position 4 reduces reactivity .
Methyl 6-amino-1H-indazole-7-carboxylate 73907-98-9 7-COOMe, 6-NH₂ C₉H₈N₃O₂ 191.19 N/A Altered electronic effects due to proximity of NH₂ and COOMe groups .
Methyl 1-methyl-1H-indazole-6-carboxylate 1007219-73-9 1-Me, 6-COOMe C₁₀H₉N₃O₂ 205.20 N/A N-methylation enhances metabolic stability but reduces polarity .
tert-Butyl 6-amino-1H-indazole-1-carboxylate 219503-81-8 1-COOtBu, 6-NH₂ C₁₂H₁₅N₃O₂ 233.27 97–98% Bulkier tert-butyl group improves crystallinity and stability in intermediates .

*Purity inferred from analogous indazole derivatives in commercial catalogs .

Key Findings from Comparative Analysis

Positional Isomerism: Moving the carboxylate group from position 1 to 4 or 7 alters steric and electronic properties. For example, methyl 6-amino-1H-indazole-4-carboxylate (similarity score: 0.96) retains near-identical molecular weight but may exhibit reduced reactivity in coupling reactions due to steric effects . The 1-carboxylate isomer (target compound) is more reactive in nucleophilic substitutions, making it preferable for further functionalization.

Ester Group Variations: Methyl vs. tert-Butyl Esters: Methyl esters (e.g., target compound) are more labile under basic or acidic conditions compared to tert-butyl esters, which require stronger conditions for deprotection. This makes methyl esters suitable for stepwise synthesis workflows .

Synthetic Utility: tert-Butyl 6-amino-1H-indazole-1-carboxylate is widely used in pharmaceutical intermediates due to its stability, as evidenced by its commercial availability in high purity (97–98%) . Methyl esters are less common in final drug molecules but serve as versatile intermediates for amidation or hydrolysis reactions.

Preparation Methods

Hydrazine-Mediated Cyclization

A widely adopted method involves the reaction of methyl 2-nitrobenzoate with hydrazine hydrate under refluxing ethanol. This one-pot cyclization yields methyl 6-nitro-1H-indazole-1-carboxylate as the primary intermediate, leveraging the electron-withdrawing nitro group to direct cyclization regioselectivity. The mechanism proceeds via nucleophilic attack of hydrazine at the ester carbonyl, followed by intramolecular dehydration to form the pyrazole ring. Typical conditions include:

Parameter Value
Solvent Ethanol
Temperature 80–90°C
Reaction Time 12–18 hours
Yield 60–75% (reported analogues)

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclizations offer an alternative for constructing the indazole ring, particularly when sterically hindered precursors are involved. For example, Suzuki-Miyaura coupling of methyl 2-bromo-3-nitrobenzoate with boronic ester-functionalized hydrazines enables the formation of the indazole skeleton under mild conditions (Pd(OAc)₂, Xantphos, 50°C). This method enhances functional group tolerance but requires rigorous oxygen-free conditions to prevent catalyst deactivation.

Functional Group Transformations

Nitro Reduction to Amino Group

Reduction of the nitro intermediate (methyl 6-nitro-1H-indazole-1-carboxylate) to the target amine is typically achieved via catalytic hydrogenation. Using H₂ gas (1–3 atm) and 10% Pd/C in methanol at room temperature affords this compound in >85% yield. Alternative reducing systems, such as Fe/HCl or SnCl₂/HCl, are less favored due to side reactions with the ester group.

Critical Parameters for Nitro Reduction:

  • Catalyst Loading: 5–10 wt% Pd/C
  • Solvent: Methanol or ethanol
  • Temperature: 25–40°C
  • Reaction Time: 4–6 hours

Esterification Strategies

Direct esterification of 6-nitro-1H-indazole-1-carboxylic acid is challenging due to the compound’s low solubility in protic solvents. A more effective approach involves treating the acid with thionyl chloride to generate the acyl chloride, followed by reaction with methanol in the presence of triethylamine. This two-step process achieves >90% conversion under anhydrous conditions.

Regioselective Methylation Challenges

N1 vs. N2 Methylation

A significant hurdle in indazole chemistry is controlling alkylation at the N1 versus N2 positions. Methylation of 6-nitro-1H-indazole-1-carboxylate with iodomethane and K₂CO₃ in DMF predominantly yields the N1-methylated product (70–80% selectivity), attributed to steric and electronic factors favoring attack at the less hindered nitrogen. However, small quantities of the N2 isomer (10–15%) necessitate chromatographic purification.

Optimization of Methylation Conditions:

Parameter Effect on Selectivity
Solvent Polarity Higher polarity (DMF > THF) increases N1 selectivity
Base Strength Strong bases (K₂CO₃ > NaHCO₃) improve yield
Temperature 60°C optimal for rate vs. decomposition

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and safety for large-scale synthesis. Microreactor technology enables precise control over exothermic steps like nitro reductions, reducing the risk of thermal runaway. A patented method employs a packed-bed reactor with immobilized Pd catalysts for continuous hydrogenation, achieving 95% conversion with minimal catalyst leaching.

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling, particularly for DMF and methanol. Membrane-based separation systems recover >98% of DMF, while distillation columns isolate methanol for reuse. Solid waste (e.g., spent catalysts) is treated with chelating agents to recover precious metals.

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

  • ¹H NMR : The N1-methyl group in methyl 6-nitro-1H-indazole-1-carboxylate appears as a singlet at δ 3.95 ppm, while the aromatic protons resonate as a doublet (δ 8.21 ppm, C5–H) and triplet (δ 7.89 ppm, C4–H).
  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (nitro NO₂) confirm functional group integrity.

Chromatographic Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O, 60:40) resolves the target compound (Rt = 6.2 min) from N2-methylated impurities (Rt = 5.8 min). Method validation ensures ≤0.5% impurity levels for pharmaceutical-grade material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-amino-1H-indazole-1-carboxylate, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, amination, and carboxylation. For example, alkylation with sodium hexamethyldisilazane in tetrahydrofuran under reflux (44% yield) and subsequent saponification with NaOH (53% yield) are critical steps . Key parameters include solvent choice (e.g., tetrahydrofuran), temperature control during reflux, and purification via recrystallization or chromatography to achieve >97% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>97%), and Mass Spectrometry (MS) for molecular weight confirmation (e.g., 190.2 g/mol for analogs) are standard . PubChem-derived data (InChI key, CAS number) should be cross-referenced for validation .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer : Store at room temperature (RT) in airtight containers, protected from moisture and light. For laboratory use, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) at 10 mM concentrations. Follow safety protocols: avoid inhalation/ingestion, use PPE, and consult Safety Data Sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

  • Methodological Answer : Systematic optimization of parameters such as solvent polarity (e.g., switching from THF to DMF for better solubility), catalyst loading (e.g., palladium for cross-coupling), and reaction time (monitored via TLC/HPLC). For example, adjusting reflux duration improved alkylation yields from 44% to 60% in analogous indazole derivatives .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in modulating enzymatic activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric assays for kinase activity) and receptor binding studies. Molecular docking simulations can predict interactions with targets like kinases or GPCRs. Validate findings with dose-response curves and competitive binding experiments .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct meta-analysis of variables such as concentration ranges (e.g., IC₅₀ values), cell line specificity, and assay conditions (pH, temperature). For instance, biological effects may vary due to cell permeability differences or off-target interactions, necessitating orthogonal assays (e.g., SPR vs. cellular viability) .

Q. What in silico approaches, such as molecular docking, are applicable to predict the interaction between this compound and its target proteins?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to model ligand-receptor binding. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) and correlate with experimental IC₅₀ values. Spectroscopic methods (e.g., ITC) can quantify binding thermodynamics .

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